molecular formula C8H8O3 B3044840 Benzenecarboperoxoic acid, methyl- CAS No. 100494-47-1

Benzenecarboperoxoic acid, methyl-

Cat. No.: B3044840
CAS No.: 100494-47-1
M. Wt: 152.15 g/mol
InChI Key: DNEXRQSSNZPAJJ-UHFFFAOYSA-N
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Description

Benzenecarboperoxoic acid, methyl- (IUPAC name: methyl benzenecarboperoxoate) is the methyl ester of benzenecarboperoxoic acid (perbenzoic acid). The parent compound, benzenecarboperoxoic acid (C₇H₆O₃, CAS 93-59-4), is a peroxy acid characterized by a peroxide (-O-O-) group adjacent to a benzoyl moiety . Its methyl ester derivative replaces the acidic hydrogen of the peroxy group with a methyl (-CH₃) group, forming a stable organic peroxide.

Properties

IUPAC Name

2-methylbenzenecarboperoxoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6-4-2-3-5-7(6)8(9)11-10/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEXRQSSNZPAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591090
Record name 2-Methylbenzene-1-carboperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100494-47-1
Record name 2-Methylbenzene-1-carboperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural and chemical properties of benzenecarboperoxoic acid, methyl- with related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Functional Groups Key Applications
Benzenecarboperoxoic acid C₇H₆O₃ 138.12 93-59-4 Peroxy acid (-COOH-O-OH) Oxidizing agent in organic synthesis
Benzenecarboperoxoic acid, methyl- (inferred) C₈H₈O₃ 152.14 Not explicitly listed Methyl ester (-COO-O-CH₃) Likely used as a polymerization initiator or oxidizer (analogous to tert-butyl esters)
tert-Butyl peroxybenzoate C₁₁H₁₄O₃ 194.23 614-45-9 tert-Butyl ester (-COO-O-C(CH₃)₃) Radical initiator in plastics (PE, PS)
Benzoyl peroxide C₁₄H₁₀O₄ 242.23 94-36-0 Diacyl peroxide (-COO-O-O-CO-) Acne treatment, polymer production

Reactivity and Stability

  • Benzenecarboperoxoic acid : Highly reactive due to the unstable peroxy acid group. Used for epoxidation and oxidation reactions in organic synthesis .
  • Methyl ester : Expected to exhibit greater stability than the parent acid due to esterification, similar to tert-butyl derivatives. Likely decomposes thermally to generate radicals for polymerization .
  • tert-Butyl peroxybenzoate : Stable under storage but decomposes at elevated temperatures (70–120°C), releasing radicals for initiating polyethylene and polystyrene production .
  • Benzoyl peroxide : Requires careful handling due to explosive decomposition risk. Used in radical polymerization and dermatological applications .

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